molecular formula C16H16Cl2N2O2 B3566310 [5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL](4-METHYLPIPERIDINO)METHANONE

[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL](4-METHYLPIPERIDINO)METHANONE

Cat. No.: B3566310
M. Wt: 339.2 g/mol
InChI Key: DPMGIYPBABCWOQ-UHFFFAOYSA-N
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Description

5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYLMETHANONE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, an isoxazole ring, and a methylpiperidino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYLMETHANONE typically involves multiple steps, starting with the preparation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dichlorophenyl group is then introduced via electrophilic substitution reactions. Finally, the methylpiperidino group is attached through nucleophilic substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYLMETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Both electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYLMETHANONE has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds share the dichlorophenyl group and have similar chemical properties.

    Cetylpyridinium chloride and domiphen bromide: These compounds have structural similarities and are used in similar applications.

Uniqueness

What sets 5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYLMETHANONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-10-4-6-20(7-5-10)16(21)14-9-15(22-19-14)12-3-2-11(17)8-13(12)18/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMGIYPBABCWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NOC(=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL](4-METHYLPIPERIDINO)METHANONE
Reactant of Route 2
Reactant of Route 2
[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL](4-METHYLPIPERIDINO)METHANONE
Reactant of Route 3
Reactant of Route 3
[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL](4-METHYLPIPERIDINO)METHANONE
Reactant of Route 4
[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL](4-METHYLPIPERIDINO)METHANONE

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